2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
Description
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide is a pyrazole-containing organic compound characterized by a propanamide backbone substituted with a 5-methylpyrazole moiety and a propylamino group. The compound’s pyrazole ring introduces rigidity and hydrogen-bonding capabilities, which may influence its solubility and receptor interactions . Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to alternatives .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-3-(5-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-13-11(3,10(12)16)8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
InChI Key |
YAVWCILPIXUZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C(=CC=N1)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to several analogs with variations in substituent groups (Table 1):
Key Observations :
- Amino Group Modifications: Substituting propylamino with cyclopropylamino () introduces a rigid, three-membered ring, which could enhance metabolic stability by reducing oxidative degradation .
- Prilocaine Comparison : Prilocaine, a structurally simpler analog without the pyrazole ring, is a well-characterized local anesthetic with USP pharmacopeial standards . The absence of the pyrazole in prilocaine likely improves aqueous solubility (due to reduced hydrophobicity) but may limit target specificity compared to pyrazole-containing derivatives.
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrazole ring in the target compound may reduce water solubility compared to prilocaine, which has a logP of ~2.5 and is formulated as a hydrochloride salt for clinical use .
- Stability : The 5-methylpyrazole group could enhance resistance to enzymatic degradation compared to prilocaine’s toluidine moiety, but this remains speculative without direct data.
Biological Activity
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound classified as a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, featuring both methyl and propylamino groups, contributes to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | 2-methyl-3-(5-methylpyrazol-1-yl)-2-(propylamino)propanamide |
| InChI | InChI=1S/C11H20N4O/c1-4-6-13-11(3,10(12)16)8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
| InChI Key | YAVWCILPIXUZML-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(C)(CN1C(=CC=N1)C)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. For instance, it may bind to the active sites of enzymes, inhibiting their catalytic activity and influencing various biochemical pathways.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a range of pharmacological effects:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant capabilities in various assays such as DPPH and ABTS radical scavenging tests .
- Neuroprotective Effects : A study on related pyrazole derivatives reported neuroprotective effects in models of ischemic stroke. The compounds showed a capacity to reduce infarct areas in animal models and exhibited metal chelating activity .
- Anti-inflammatory and Analgesic Properties : Other studies have suggested that pyrazole derivatives can modulate inflammatory responses and provide pain relief through various mechanisms, including inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Case Study 1 : A recent investigation into a series of pyrazole compounds revealed that methyl-substituted derivatives exhibited enhanced antioxidant activity and neuroprotective effects in vitro and in vivo . For example, compound Y12 demonstrated significant protective effects against oxidative stress in neuronal cell lines.
- Case Study 2 : Another study explored the anti-inflammatory properties of pyrazole derivatives. These compounds were shown to inhibit the expression of COX enzymes and pro-inflammatory cytokines in cellular models .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that the presence of both methyl groups on the pyrazole ring significantly enhances the biological activity of this compound compared to its analogs:
| Compound | Biological Activity |
|---|---|
| 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide | Reduced activity due to lack of 2-methyl group |
| 2-Methyl-3-(1h-pyrazol-1-yl)-2-(propylamino)propanamide | Altered properties due to lack of 5-methyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
